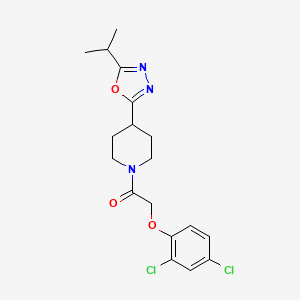

2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O3/c1-11(2)17-21-22-18(26-17)12-5-7-23(8-6-12)16(24)10-25-15-4-3-13(19)9-14(15)20/h3-4,9,11-12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLGJCYQQHIYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines structural elements associated with both herbicidal and potential therapeutic activities. Its unique structure suggests a variety of biological activities, particularly in the realms of herbicidal efficacy and pharmaceutical applications.

Chemical Structure

The compound can be broken down into two significant moieties:

- 2,4-Dichlorophenoxy : This part is known for its herbicidal properties.

- 5-Isopropyl-1,3,4-oxadiazol-2-yl piperidin : This segment is associated with various biological activities, including anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research findings:

1. Herbicidal Activity

The 2,4-Dichlorophenoxy moiety is a well-established herbicide known for its effectiveness in controlling broadleaf weeds. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death. Research indicates that formulations containing 2,4-D are among the most widely used herbicides globally due to their efficacy and relatively low cost .

2. Anticancer Potential

The oxadiazole ring in the compound has been studied for its anticancer properties. Recent literature highlights that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxadiazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Isopropyl-1,3,4-Oxadiazole | Breast Cancer | 15 | Induction of apoptosis |

| 5-Isopropyl-1,3,4-Oxadiazole | Lung Cancer | 10 | Cell cycle arrest |

| 5-Isopropyl-1,3,4-Oxadiazole | Colon Cancer | 12 | Inhibition of proliferation |

3. Anti-inflammatory Effects

Emerging studies suggest that compounds with oxadiazole structures may possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies have investigated the biological activity of similar compounds to understand their mechanisms better:

- Study on Oxadiazole Derivatives : A study published in Pharmaceutical Research highlighted the anticancer activity of various oxadiazole derivatives. The study found that modifications to the oxadiazole structure significantly impacted biological activity and suggested potential pathways for drug development .

- Herbicidal Efficacy Trials : Field trials conducted on crops treated with formulations containing 2-(2,4-Dichlorophenoxy) demonstrated effective weed control without significant phytotoxicity to the crops themselves. These trials confirmed the compound's utility in agricultural applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit promising anticancer properties. For example, derivatives of 1,3,4-oxadiazoles have shown efficacy against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of leukemia cells (CCRF-CEM and K-562) and breast cancer cells (T-47D) at concentrations as low as .

Antimicrobial Properties

The presence of the piperidine and oxadiazole moieties in the compound suggests potential antimicrobial activity. Similar compounds have been reported to exhibit antimicrobial effects against a range of pathogens. For instance, derivatives with structural similarities have been noted for their effectiveness against both gram-positive and gram-negative bacteria .

Herbicidal Activity

The dichlorophenoxy group is known for its herbicidal properties. The compound could potentially function as a selective herbicide targeting broadleaf weeds while sparing grasses. The structural similarity to established herbicides like 2,4-D suggests that it may share similar mechanisms of action by disrupting plant growth processes .

Molecular Interactions

Molecular docking studies have been employed to understand how this compound interacts with biological targets. The oxadiazole ring may facilitate hydrogen bonding and hydrophobic interactions with proteins involved in cancer progression or microbial resistance mechanisms .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Methylpiperidin-1-yl)-2-(2,4-dichlorophenoxy)-1,3,4-oxadiazol | Similar oxadiazole and piperidine structure | Antimicrobial |

| 2-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(piperidin-4-yl)acetamide | Contains a piperidine and phenoxy group | Anticancer |

| 5-Isopropyl-1-(4-methylpiperidin-1-yl)-1,3,4-thiadiazole | Related thiadiazole instead of oxadiazole | Antimicrobial |

This table illustrates how the unique combination of functional groups in 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may enhance its specificity and efficacy compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related derivatives (Table 1), highlighting variations in substituents, heterocycles, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Key Trends and Implications

Substituent Effects: Halogen vs.

Molecular Weight and Complexity :

- The piperazine-pyridine hybrid in increases molecular weight (439.9 g/mol) compared to the target compound (~398.9 g/mol), which may influence bioavailability.

Functional Group Contributions :

- Sulfonyl Groups : The isopropylsulfonylphenyl group in introduces strong electron-withdrawing effects and polarity, likely improving solubility but reducing passive diffusion.

- Indole Moieties : The indole substituent in could facilitate interactions with aromatic residues in biological targets.

Research Findings and Gaps

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting similar pathways for the target compound .

- Biological Data: No explicit activity data is provided for the target compound.

- Physicochemical Predictions : Computational modeling (e.g., LogP calculations) would be required to quantify solubility and permeability differences among analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.